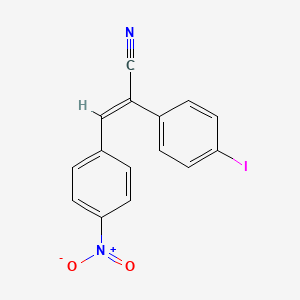![molecular formula C26H23N3O4 B4630591 methyl 7-cyclopropyl-3-(3-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4630591.png)
methyl 7-cyclopropyl-3-(3-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
説明
Synthesis Analysis
The synthesis of derivatives related to the compound involves the condensation of specific starting materials such as diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with isocyanates to yield derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, which can be further alkylated to afford N-1 substituted derivatives (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Molecular Structure Analysis
Theoretical investigations into the molecular structure, vibrational spectra, and HOMO-LUMO analyses of similar compounds reveal insights into their molecular configurations. For example, the study of 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione provided experimental and theoretical data on molecular structure and vibrational wavenumbers, helping understand the electronic properties and potential applications of these compounds (Al-Abdullah et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds is highlighted in studies involving palladium-catalyzed cross-coupling reactions, leading to novel heterocyclic systems. These reactions showcase the compounds' ability to undergo transformations, yielding densely substituted derivatives with potential for further chemical manipulation (Dodonova et al., 2010).
Physical Properties Analysis
The physical properties, including crystal structure and vibrational frequencies, can be determined through spectroscopic methods and X-ray diffraction. Such analyses provide valuable information on the stability, symmetry, and electronic distribution within the molecules, which are critical for understanding their physical behavior and potential applications (Acar et al., 2017).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their molecular structure, which can be analyzed through various spectroscopic techniques. Understanding the electronic properties, such as HOMO and LUMO energies, along with molecular electrostatic potential, provides insights into the reactivity, stability, and potential chemical applications of these compounds (Al-Abdullah et al., 2014).
科学的研究の応用
Synthesis and Chemical Properties
The compound under investigation is part of a broader class of chemicals explored for their unique chemical properties and potential applications in scientific research. Various studies have focused on synthesizing derivatives of tetrahydropyrido[2,3-d]pyrimidine due to their intriguing chemical structures and possible biological activities. For instance, Śladowska et al. (1990) investigated the synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate, showcasing methods for obtaining N-1 substituted derivatives, which could serve as a basis for further modifications and applications in medicinal chemistry (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Biological Activity and Applications
The biological activities of tetrahydropyrido[2,3-d]pyrimidine derivatives have been a subject of interest, with studies exploring their potential antitumor, antimicrobial, and radical scavenging activities. For example, Grivsky et al. (1980) described the synthesis of a compound with significant activity against mammalian dihydrofolate reductase, showing promise as an antitumor agent (Grivsky, Lee, Sigel, Duch, & Nichol, 1980). Moreover, Şener et al. (2017) developed new diazo dyes derived from pyrazolo[1,5-a] pyrimidine with remarkable antimicrobial and antioxidant activities, indicating potential applications in developing new therapeutic agents (Şener, Erişkin, Yavuz, & Şener, 2017).
Advanced Material Science Applications
In the realm of materials science, compounds based on tetrahydropyrido[2,3-d]pyrimidine structures have been explored for their novel properties and applications. For instance, Wentland et al. (1993) investigated the topoisomerase II inhibitory activity of certain derivatives, highlighting their potential use in designing new chemotherapeutic agents (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993). These findings underscore the versatility of tetrahydropyrido[2,3-d]pyrimidine derivatives in contributing to the development of new materials and drugs with tailored properties.
特性
IUPAC Name |
methyl 7-cyclopropyl-3-[(3-methylphenyl)methyl]-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-16-7-6-8-17(13-16)15-28-24(30)22-20(25(31)33-2)14-21(18-11-12-18)27-23(22)29(26(28)32)19-9-4-3-5-10-19/h3-10,13-14,18H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTURTYNFOIGTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-cyclopropyl-3-(3-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4630510.png)
![N-(4-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4630516.png)

![2,3,4,5,6-pentafluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4630544.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4630553.png)
![N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4630555.png)
![methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4630571.png)
![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4630579.png)
![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4630583.png)
![5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4630590.png)
![7-(1-adamantyl)-1-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630602.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4630604.png)
![1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B4630611.png)
